BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: In vivo Administration of (R)-
Funapide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959

Introduction

(R)-Funapide, the R-enantiomer of Funapide (also known as TV-45070 or XEN402), is a small-
molecule inhibitor of voltage-gated sodium channels (Nav), with notable activity against Nav1.7
and Nav1.8.[1][2] These channels are critical for the initiation and propagation of action
potentials in peripheral nociceptive (pain-sensing) neurons.[3] Genetic data have strongly
implicated the Nav1.7 channel in human pain processing, making it a significant target for the
development of novel analgesics.[4] Funapide was developed for various chronic pain
conditions, including neuropathic pain and osteoarthritis, before its development was
discontinued.[2][5]

These application notes provide a summary of the available preclinical data and detailed
protocols for the in vivo administration and evaluation of (R)-Funapide in rodent models of
pain. This document is intended for researchers, scientists, and drug development
professionals investigating novel analgesics and the role of sodium channels in pain
pathophysiology.

Data Presentation

Quantitative data for Funapide, the racemate containing the (R)-enantiomer, is summarized
below. Specific in vivo efficacy and pharmacokinetic data for the isolated (R)-Funapide
enantiomer in rodents are not extensively detailed in publicly available literature; therefore, the
tables serve as a reference for the compound class and a template for experimental design.
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Table 1: Funapide In Vitro Potency (IC50)

Sodium Channel Subtype IC50 (nM) Reference
Navl.7 54 [6]
Nav1.5 84 [6]
Navl.6 173 [6]
Navl.2 601 [6]

Table 2: Representative In Vivo Efficacy Data Template for (R)-Funapide in a Rodent Pain
Model

Administration Primary Observed
Rodent Model Dose (mg/kg) .
Route Endpoint Effect
e.g., Spared Mechanical e.g., % Reversal
Nerve Injury e.g., Oral (p.o.) eg., 1, 3,10 Allodynia (von of
(Rat) Frey) Hypersensitivity
e.g., CFA- .
Thermal e.g., Increase in
Induced ) . .
) e.g., Topical e.g., 1%, 2% Hyperalgesia Paw Withdrawal
Inflammation
(Hargreaves) Latency
(Mouse)

Table 3: Representative Pharmacokinetic (PK) Parameters Template for (R)-Funapide in Rats

Administrat Dose Cmax AUCo-t
. Tmax (h) t% (h)
ion Route (mgl/kg) (ng/mL) (ng-h/mL)
e.g.,
Intravenous eg.,1 — — — —
(i.v.)
e.g., Oral

J e.g., 10 — — — —
(p-0.)
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Signaling Pathway and Experimental Workflow
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Caption: Mechanism of action of (R)-Funapide in blocking pain signal transmission.
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1. Animal Acclimatization
(e.g., 7 days)

2. Baseline Behavioral Testing
(von Frey, Hargreaves)

'

3. Neuropathic Pain Model Induction
(e.g., Spared Nerve Injury Surgery)

4. Post-Surgery Recovery
& Pain Model Confirmation
(e.q., 7-14 days)

5. Group Allocation
& Drug Administration
(Vehicle vs. (R)-Funapide)

6. Post-Dosing Behavioral Testing
(e.g., 1, 2, 4, 6 hours post-dose)

(7. Data Collection & Analysis)

Click to download full resolution via product page

Caption: Typical experimental workflow for evaluating (R)-Funapide in a rodent pain model.

Experimental Protocols

Protocol 1: Preparation and Administration of (R)-Funapide
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This protocol describes the preparation of (R)-Funapide for oral administration. The vehicle
composition should be optimized for solubility and tolerability.

o Materials:
o (R)-Funapide powder
o Dimethyl sulfoxide (DMSO)
o Polyethylene glycol 400 (PEG400)
o Tween 80
o Saline (0.9% NaCl) or Water for Injection
o Vortex mixer and magnetic stirrer
o Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)
e Stock Solution Preparation (if required):
o For long-term storage, prepare a concentrated stock solution in 100% DMSO.
o Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles.
o Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1][6]
» Dosing Formulation Preparation (Example for Oral Gavage):

o A common vehicle for oral administration is 10% DMSO, 40% PEG400, 5% Tween 80, and
45% saline.

o On the day of the experiment, calculate the required amount of (R)-Funapide based on
the desired dose (mg/kg) and the average weight of the animals. A typical dosing volume
is 5-10 mL/kg for rats and 10 mL/kg for mice.

o First, dissolve the (R)-Funapide powder (or an aliquot of the DMSO stock) in the required
volume of DMSO.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.medchemexpress.com/r-funapide.html
https://www.medchemexpress.com/Funapide.html
https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.benchchem.com/product/b8175959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Sequentially add PEG400, Tween 80, and finally the saline while continuously mixing
(vortex or stir).

o Ensure the final solution is homogenous and free of precipitates. Prepare a fresh vehicle-
only solution to serve as the control.

e Administration:
o Gently restrain the rodent.

o Measure the distance from the animal's snout to the xiphoid process to determine the
correct insertion depth for the gavage needle.

o Insert the gavage needle smoothly into the esophagus and deliver the formulation directly
into the stomach.

o Monitor the animal for any signs of distress post-administration.
Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model that produces robust and long-lasting
neuropathic pain behaviors.[7]

o Anesthesia and Preparation:

o Anesthetize the rodent (e.g., rat) using isoflurane (2-3% in oxygen). Confirm the depth of
anesthesia by lack of a pedal withdrawal reflex.

o Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and
povidone-iodine.

e Surgical Procedure:
o Make a small incision in the skin over the biceps femoris muscle.

o Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its
three terminal branches: the sural, common peroneal, and tibial nerves.
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[e]

Isolate the common peroneal and tibial nerves with fine forceps.

o

Tightly ligate these two nerves with a 5-0 silk suture.

[¢]

Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve
stump.

[¢]

Take extreme care to avoid touching or stretching the spared sural nerve.

e Closure and Post-Operative Care:

[¢]

Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or
sutures.

o Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg s.c.) that will not interfere
with the study endpoints.

o Allow the animal to recover on a heating pad and monitor until it is fully mobile. House
animals individually after surgery to prevent wound damage.

o Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing
behavioral testing and drug administration.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
e Apparatus:
o A set of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 26g).

o An elevated testing platform with a wire mesh floor that allows access to the plantar
surface of the hind paws.

e Procedure:

o Place the animal in an individual clear plastic chamber on the mesh platform and allow it
to acclimate for at least 15-20 minutes.
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o Begin with a mid-range filament (e.g., 2.0g) and apply it perpendicularly to the lateral
plantar surface of the hind paw (the territory of the spared sural nerve) until it just bends.

o Hold the stimulus for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or
licking of the paw.

o Use the up-down method to determine the 50% paw withdrawal threshold. If there is a
positive response, use the next lighter filament. If there is no response, use the next
heavier filament.

o The pattern of responses is used to calculate the 50% withdrawal threshold.
Protocol 4: General Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic procedure for determining the PK profile of (R)-Funapide.
e Animal Preparation:

o Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g. For
serial blood sampling, surgical cannulation of the jugular vein or carotid artery is
recommended for stress-free sample collection.[8]

o Allow animals to recover from surgery for at least 48 hours.
e Drug Administration:
o Fast animals overnight (with access to water) before oral administration.

o Administer a single dose of (R)-Funapide via the desired route (e.g., oral gavage or
intravenous injection via a tail vein or catheter).

e Blood Sampling:

o Collect serial blood samples (approx. 200 pL per sample) into heparinized or EDTA-coated
tubes at predetermined time points.

o Example time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
post-dose.[9]
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o Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the
plasma.

o Sample Processing and Analysis:

o Transfer the plasma to clean tubes and store at -80°C until analysis.

o Analyze the plasma concentrations of (R)-Funapide using a validated bioanalytical
method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

o Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax,
AUC, t%2) using non-compartmental analysis software.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: In vivo Administration of (R)-
Funapide in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8175959#in-vivo-administration-of-r-funapide-in-
rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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